molecular formula C23H25NO2 B11407897 4-Benzyl-1-[(5-methyl-1-benzofuran-3-yl)acetyl]piperidine

4-Benzyl-1-[(5-methyl-1-benzofuran-3-yl)acetyl]piperidine

Cat. No.: B11407897
M. Wt: 347.4 g/mol
InChI Key: XGEPFGDBVSIIDR-UHFFFAOYSA-N
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Description

4-Benzyl-1-[(5-methyl-1-benzofuran-3-yl)acetyl]piperidine is a complex organic compound that features a benzofuran ring, a piperidine ring, and a benzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction utilizes palladium catalysts and boron reagents to achieve high yields and selectivity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high efficiency and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the scalability and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Benzyl-1-[(5-methyl-1-benzofuran-3-yl)acetyl]piperidine can undergo various chemical reactions, including:

    Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.

    Substitution: The benzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

4-Benzyl-1-[(5-methyl-1-benzofuran-3-yl)acetyl]piperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Benzyl-1-[(5-methyl-1-benzofuran-3-yl)acetyl]piperidine involves its interaction with specific molecular targets and pathways. The benzofuran ring can interact with enzymes and receptors, modulating their activity. The piperidine ring may enhance the compound’s binding affinity and selectivity. Overall, the compound’s effects are mediated through a combination of structural features that enable it to engage with biological targets effectively .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Benzyl-1-[(5-methyl-1-benzofuran-3-yl)acetyl]piperidine is unique due to the combination of its structural elements, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H25NO2

Molecular Weight

347.4 g/mol

IUPAC Name

1-(4-benzylpiperidin-1-yl)-2-(5-methyl-1-benzofuran-3-yl)ethanone

InChI

InChI=1S/C23H25NO2/c1-17-7-8-22-21(13-17)20(16-26-22)15-23(25)24-11-9-19(10-12-24)14-18-5-3-2-4-6-18/h2-8,13,16,19H,9-12,14-15H2,1H3

InChI Key

XGEPFGDBVSIIDR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC=C2CC(=O)N3CCC(CC3)CC4=CC=CC=C4

Origin of Product

United States

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